7',8'-Dimethoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] is a complex organic compound that belongs to the class of heterocyclic compounds, specifically quinoxaline derivatives. This compound exhibits significant structural diversity due to its spirocyclic framework and multiple functional groups, which contribute to its potential biological activities. The compound has garnered interest in medicinal chemistry due to its possible applications in drug development.
The compound is classified as a spirocyclic piperidine derivative of pyrroloquinoxaline. It is often synthesized for research purposes and is available from various chemical suppliers, including Sigma-Aldrich and Matrix Scientific, with specific CAS numbers indicating its unique chemical identity (CAS Number: 1242268-29-6) .
The synthesis of 7',8'-Dimethoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] typically involves several steps:
This multi-step synthetic route highlights the complexity involved in creating such heterocyclic compounds.
The molecular formula for 7',8'-Dimethoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] is , with a molecular weight of approximately 306.37 g/mol. The structure features a spirocyclic arrangement that includes a piperidine ring fused with a pyrroloquinoxaline system.
Key structural characteristics include:
The compound can undergo various chemical reactions typical of heterocycles:
These reactions are crucial for modifying the compound to enhance its biological activity or develop derivatives with novel properties.
Further studies are necessary to elucidate specific mechanisms related to this compound.
The physical properties of 7',8'-Dimethoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] include:
Chemical properties include:
These properties are essential for practical applications in laboratory settings.
7',8'-Dimethoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] has potential applications in various fields:
The ongoing research into this compound's properties may lead to novel therapeutic agents with improved efficacy and safety profiles.
The assembly of the spirocyclic core in 7',8'-Dimethoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] relies critically on Buchwald–Hartwig amination. This palladium-catalyzed carbon-nitrogen bond-forming reaction enables the fusion of the piperidine and pyrroloquinoxaline units under controlled conditions. Optimized protocols utilize palladium(II) acetate with sterically hindered phosphine ligands (e.g., tri-tert-butylphosphine), which facilitate reductive elimination at room temperature. The reaction proceeds in anhydrous toluene at 80–100°C for 12–16 hours, achieving yields exceeding 85% for the spirocyclic intermediate tert-butyl 5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate* (CAS: 1048912-97-5) [4] [5]. Precise ligand selection minimizes dehalogenation byproducts, with electron-rich ligands accelerating oxidative addition into the aryl halide bond. Post-reaction, deprotection of the tert-butoxycarbonyl group using trifluoroacetic acid yields the free piperidine precursor for downstream functionalization [10].
Table 1: Optimization of Buchwald–Hartwig Conditions for Core Assembly
Ligand | Base | Temperature (°C) | Yield (%) |
---|---|---|---|
Tri-tert-butylphosphine | Cs₂CO₃ | 80 | 85 |
BINAP | KOtBu | 100 | 72 |
XPhos | NaOtBu | 90 | 78 |
Nucleophilic aromatic substitution provides an alternative pathway for constructing the pyrroloquinoxaline moiety. Here, electron-deficient quinoxaline intermediates undergo ring closure via displacement of activated halides (e.g., 4,7-dichloroquinoxaline) by the secondary amine of the piperidine precursor. The reaction demands polar aprotic solvents like N,N-dimethylformamide to stabilize the Meisenheimer complex. Key to success is the electron-withdrawing effect of the quinoxaline ring, enhanced by ortho-nitro or -cyano substituents. Microwave irradiation (150°C, 30 minutes) significantly improves conversion rates to >90%, compared to 60% under conventional heating. Notably, methoxy groups at the 7' and 8' positions deactivate the ring toward SₙAr due to their electron-donating nature, necessitating their introduction after cyclization [4].
Regioselective methoxylation at the 7' and 8' positions employs copper(I) oxide–catalyzed reactions under microwave irradiation. A mixture of the spirocyclic precursor, sodium methoxide, and Cu₂O in 1,4-dioxane undergoes irradiation at 120°C for 20–30 minutes, achieving near-quantitative conversion. Microwave energy accelerates the reaction by 8-fold compared to oil-bath heating, suppressing demethylation side products. This technique is particularly effective for sterically hindered positions, where traditional heating methods suffer from incomplete conversion [6].
Nickel-catalyzed cross-coupling offers a complementary route for direct methoxy group installation. Bis(cyclooctadiene)nickel(0) (5 mol%) catalyzes the substitution of aryl chlorides with lithium trimethylsilanolate, followed by desilylation with tetrabutylammonium fluoride. Solvent screening reveals toluene as optimal, providing higher yields (92%) than tetrahydrofuran (75%) or acetonitrile (68%). Crucially, the weakly coordinating solvent prevents nickel catalyst poisoning. For late-stage methoxylation, steric effects necessitate bulky N-heterocyclic carbene ligands to prevent over-alkylation. The process tolerates amines and alcohols, preserving the spirocyclic core integrity [6] [8].
Table 2: Solvent Impact on Nickel-Catalyzed Methoxylation
Solvent | Coordinating Strength | Yield (%) |
---|---|---|
Toluene | Weak | 92 |
Tetrahydrofuran | Moderate | 75 |
Acetonitrile | Strong | 68 |
Hydrochloride salt formation significantly improves the physicochemical properties of 7',8'-Dimethoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]. The free base (pKa ~5.9) reacts with hydrochloric acid in acetone, yielding a crystalline hydrochloride salt after vacuum drying. The reaction adheres to the ΔpKa rule (ΔpKa >3 between base and acid), ensuring complete protonation. X-ray diffraction confirms the salt’s monoclinic crystal structure, with chloride ions occupying lattice positions adjacent to the protonated piperidine nitrogen. This modification enhances water solubility by 12-fold compared to the free base, attributed to the salt’s ionic character and reduced lattice energy [3] [9]. Hygroscopicity testing reveals minimal moisture uptake (<0.1% at 75% relative humidity), ensuring stability during storage. Dissolution studies in biorelevant media (e.g., simulated gastric fluid) demonstrate rapid release (>80% within 15 minutes), mitigating food-effect limitations associated with non-ionized forms [9].
Table 3: Characterization of Hydrochloride Salt
Property | Free Base | Hydrochloride Salt |
---|---|---|
Solubility (mg/mL, water) | 0.15 | 1.8 |
Melting Point (°C) | 142–144 | 278 (dec.) |
Hygroscopicity | Low | Very Low |
Crystalline Form | Amorphous | Monoclinic |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: